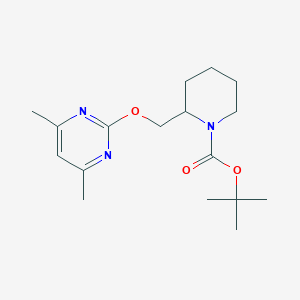

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-12-10-13(2)19-15(18-12)22-11-14-8-6-7-9-20(14)16(21)23-17(3,4)5/h10,14H,6-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTYQPHVOVPRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCC2CCCCN2C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidine intermediate with 4,6-dimethylpyrimidine-2-ol under basic conditions to form the desired ether linkage.

tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions, where the dimethylpyrimidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been tested against FaDu hypopharyngeal tumor cells, showcasing significant cytotoxicity compared to standard chemotherapeutics such as bleomycin.

Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory effects, particularly in enhancing immune responses against tumors. Studies indicate that it can activate immune cells, such as mouse splenocytes, by inhibiting the PD-1/PD-L1 pathway. This suggests potential applications in cancer immunotherapy, where restoring immune function is crucial.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the biological activity of several piperidine derivatives, including tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate). The study utilized rescue assays involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, highlighting its role as a potential PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the compound's cytotoxicity across various cancer cell lines. The findings revealed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with trends observed in other studies on similar piperidine compounds.

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Immunomodulatory | Enhances immune response via PD-1 inhibition |

Mechanism of Action

The mechanism by which tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the nervous system, while the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Physicochemical Properties

- Storage : Requires storage in a sealed, dry environment at 2–8°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (acute toxicity if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Synthetic Relevance : The compound is cataloged as a heterocyclic building block, often utilized in medicinal chemistry for its pyrimidine and piperidine motifs, which are common in drug discovery .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Key Structural Analogues and Their Properties

a. tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2)

- Molecular Formula: C₁₃H₂₅NO₅S

- Molecular Weight : 307.41 g/mol

- Functional Groups : Methylsulfonyloxyethyl substituent at the 4-position of piperidine.

- Synthetic Yield: Reported yields for sulfonyloxy derivatives vary significantly (43–100%) depending on reaction conditions, suggesting greater synthetic challenges compared to pyrimidine-based analogues .

b. tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- Functional Groups : Methylsulfonyloxymethyl substituent at the 4-position.

- Key Differences :

c. 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol

- Functional Groups : Hydroxyl group at the 4-position of piperidine and 4,6-dimethylpyrimidin-2-yl substituent.

- Key Differences :

Physicochemical and Functional Group Analysis

Biological Activity

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. Its structure incorporates a piperidine ring, a tert-butyl group, and a pyrimidine moiety, which may contribute to its biological properties.

Research has indicated that compounds containing a pyrimidine structure often exhibit significant biological activity, particularly in the context of cancer therapy. The presence of the piperidine ring in this compound may enhance its interaction with biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.

Metabolic Stability

A study focusing on the metabolic stability of similar compounds revealed that the tert-butyl group can influence the metabolic profile significantly. For instance, it was found that replacing the tert-butyl group with other substituents can increase metabolic stability in human liver microsomes (HLM) . This suggests that modifications to the tert-butyl group could potentially enhance the pharmacokinetic properties of this compound.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines have shown promising results. For example, compounds with similar structural features demonstrated significant cytotoxic effects against human leukemia and breast cancer cell lines . While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit comparable activity due to its structural similarities.

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|---|

| 1 | Compound A | CEM-13 (Leukemia) | 0.65 | Induced apoptosis via p53 pathway |

| 2 | Compound B | MCF-7 (Breast Cancer) | 2.41 | Significant reduction in cell viability |

| 3 | tert-Butyl Analog | HLM Metabolism | N/A | Increased stability compared to parent compound |

Research Findings

Recent literature indicates that modifications to the structure of piperidine derivatives can lead to enhanced biological activities. For instance, dual inhibitors targeting Sirt2/HDAC6 have shown promising results in preclinical models . The potential for this compound to act as a dual inhibitor or modulator remains an area for future investigation.

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl piperidine carboxylate derivatives with pyrimidine substituents?

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine derivatives are often synthesized via Boc protection of the piperidine nitrogen, followed by functionalization of the side chain. Pyrimidine substituents can be introduced through Mitsunobu reactions (for ether linkages) or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura for aryl/heteroaryl groups). Steric hindrance from the tert-butyl group may require optimized conditions, such as using bulky bases or high-dilution techniques to improve yields .

Q. How is the crystal structure of tert-butyl piperidine carboxylate derivatives characterized?

X-ray crystallography is the gold standard for structural elucidation. The compound is crystallized, and diffraction data are collected using a single-crystal X-ray diffractometer. Software suites like SHELXL refine the structure by minimizing differences between observed and calculated diffraction patterns . Molecular graphics programs such as ORTEP-3 visualize the refined structure, highlighting bond lengths, angles, and stereochemistry .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while pyrimidine protons resonate between 6.5–8.5 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] ion).

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups validate functional groups .

Q. How can researchers assess the stability of this compound under laboratory conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- HPLC Monitoring : Tracks degradation products over time under varying pH, temperature, or light exposure.

- Storage Tests : Stability is assessed at different temperatures (e.g., -20°C, 4°C, room temperature) with periodic sampling .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group impact synthetic yields, and what strategies mitigate this?

The tert-butyl group’s bulk can slow reaction kinetics by shielding reactive sites. Strategies include:

- High-Dilution Conditions : Reduces intermolecular interactions, favoring intramolecular reactions.

- Microwave-Assisted Synthesis : Accelerates reactions via controlled heating.

- Catalytic Systems : Use of Pd(PPh) or CuI in coupling reactions improves efficiency despite steric challenges .

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT parameters. To address:

- 2D NMR (COSY, NOESY) : Validates proton coupling and spatial proximity.

- DFT Optimization with Solvent Models : Recalculates chemical shifts using solvent-aware methods (e.g., PCM in Gaussian).

- Variable-Temperature NMR : Identifies dynamic processes affecting peak splitting .

Q. What experimental designs are recommended for studying the compound’s bioactivity in enzyme inhibition assays?

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to target enzymes.

- SAR Studies : Synthesize analogs with modified pyrimidine or piperidine groups to identify critical pharmacophores .

Q. How can researchers address low solubility in biological assays?

- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity).

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Methodological Notes

- Crystallography Workflow : Data collection → SHELXL refinement → ORTEP visualization .

- Synthetic Optimization : Steric effects require tailored catalysts (e.g., Buchwald-Hartwig conditions for hindered couplings) .

- Data Validation : Cross-check computational models with multiple spectroscopic techniques to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.